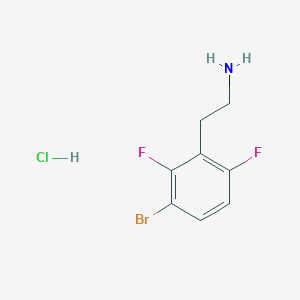

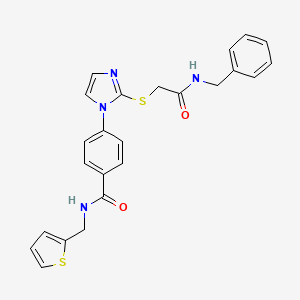

![molecular formula C15H13NOS B2463098 [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol CAS No. 1708251-29-9](/img/structure/B2463098.png)

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

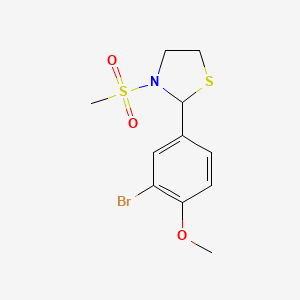

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Phenyl group refers to the formula -C6H5, it is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring to a parent molecule . Thienyl group refers to the molecule C4H3S, derived from thiophene, it is a sulfur analog of the pyrrole molecule .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves condensation reactions of α-aminocarbonyl compounds with activated ketones, reactions of α-halocarbonyl compounds with β-keto esters and ammonia, or reactions of 1,4-dicarbonyl compounds with primary amines .Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds, similar to benzene. The key difference is one of the carbon atoms is replaced by a nitrogen atom .Chemical Reactions Analysis

Pyrrole is known to undergo electrophilic substitution reactions, similar to other aromatic compounds. The lone pair of electrons on the nitrogen atom in pyrrole is part of the aromatic system, making it less available for bonding with a proton .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid at room temperature. It is weakly basic and has a distinctive nutty odor .Aplicaciones Científicas De Investigación

Electrochromic Materials

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol: and its corresponding polymer, P(DTP-Ph-Pyr) , have been investigated for their electrochemical and optical properties . The polymer film displays reversible electrochromic behavior, transitioning from an orange color in the neutral state to blue in the oxidized state. Key parameters include a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm). These properties make it suitable for applications in smart windows, displays, and electrochromic devices.

Carbonic Anhydrase Inhibitors

Researchers have synthesized pyrrole derivatives containing both N1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents. These compounds exhibit strong inhibition of human carbonic anhydrase (hCA) and show potential in inhibiting the Wnt/β-catenin signaling pathway . Such inhibitors are valuable in drug discovery and cancer research.

Cytotoxic Activity

Polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole derivatives have demonstrated cytotoxic activity against cancer cell lines . These findings suggest potential applications in oncology and drug development.

Conjugated Polymers for Energy Devices

Conjugated polymers, including those based on pyrrole moieties, find applications in energy storage, energy trapping, and flexible electronics . Their unique electronic properties make them suitable for solar cells, light-emitting devices, and capacitors.

Biosensors

Conjugated polymers can be used in biosensors due to their ability to change color during charge insertion and extraction. When the color change occurs in the visible region, it defines an electrochromic state. These materials are promising for biosensing applications .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c17-10-14-15(16-8-4-5-9-16)13(11-18-14)12-6-2-1-3-7-12/h1-9,11,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJCKAIHMKJPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide](/img/structure/B2463015.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2463027.png)

![N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463034.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2463035.png)